

Isovaleric acid-d2 certificate of analysis explained

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Compound of Interest

Compound Name: Isovaleric acid-d2

Cat. No.: B3044237

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An In-Depth Technical Guide to the Certificate of Analysis for Isovaleric Acid-d2

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like **Isovaleric acid-d2** is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are essential for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This guide delves into the core components of an **Isovaleric acid-d2** CoA, explaining the significance of each piece of data and the methodologies used to obtain it.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document from the manufacturer that confirms a specific batch of a product meets its predetermined specifications[2][3]. It is a vital resource for ensuring the quality and reliability of research materials[2]. For deuterated standards, the CoA goes beyond standard chemical purity to detail the isotopic purity, which is crucial for its application[4][5].

Quantitative Data Summary

The quantitative data presented in a CoA for **Isovaleric acid-d2** provides a comprehensive profile of the compound's quality. This information is typically organized into tables for clarity and ease of comparison.

Table 1: Product Identification and Chemical Properties

Parameter	Specification
Product Name	Isovaleric acid-d2
Synonyms	3-Methylbutanoic acid-d2, 3-Methylbutyric acid-d2
Molecular Formula	C ₅ H ₈ D ₂ O ₂
Molecular Weight	104.14 g/mol
CAS Number	95927-02-9 (for d2 variant)
Appearance	Clear, colorless liquid

Table 2: Quality Control and Purity Analysis

Test	Method	Specification	Result
Chemical Purity	GC or HPLC	≥98.0%	99.49% ^{[1][6]}
Isotopic Enrichment	¹ H NMR or Mass Spectrometry	≥98 atom % D	Conforms
Water Content	Karl Fischer Titration	≤0.5%	Conforms
Residual Solvents	Headspace GC	Conforms to USP <467>	Conforms
Identity	¹ H NMR, Mass Spectrometry	Conforms to structure	Conforms

Experimental Protocols

The data presented in the CoA is derived from rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results accurately.

Purity Determination: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Chemical purity is often determined by GC or HPLC. These techniques separate the main compound from any impurities.

- Principle: The sample is vaporized (GC) or dissolved in a solvent (HPLC) and passed through a column. Different components travel through the column at different speeds, allowing for their separation and quantification.
- Methodology:
 - A calibrated instrument with a suitable column is used.
 - A known amount of the **Isovaleric acid-d2** is injected into the instrument.
 - The area of the peak corresponding to **Isovaleric acid-d2** is compared to the total area of all peaks to calculate the purity.
 - The result is typically expressed as a percentage.

Isotopic Enrichment and Purity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Determining the isotopic enrichment is a critical aspect of the analysis for any deuterated compound[7][8][9]. It confirms that the deuterium atoms are present at the specified locations and in the correct proportion.

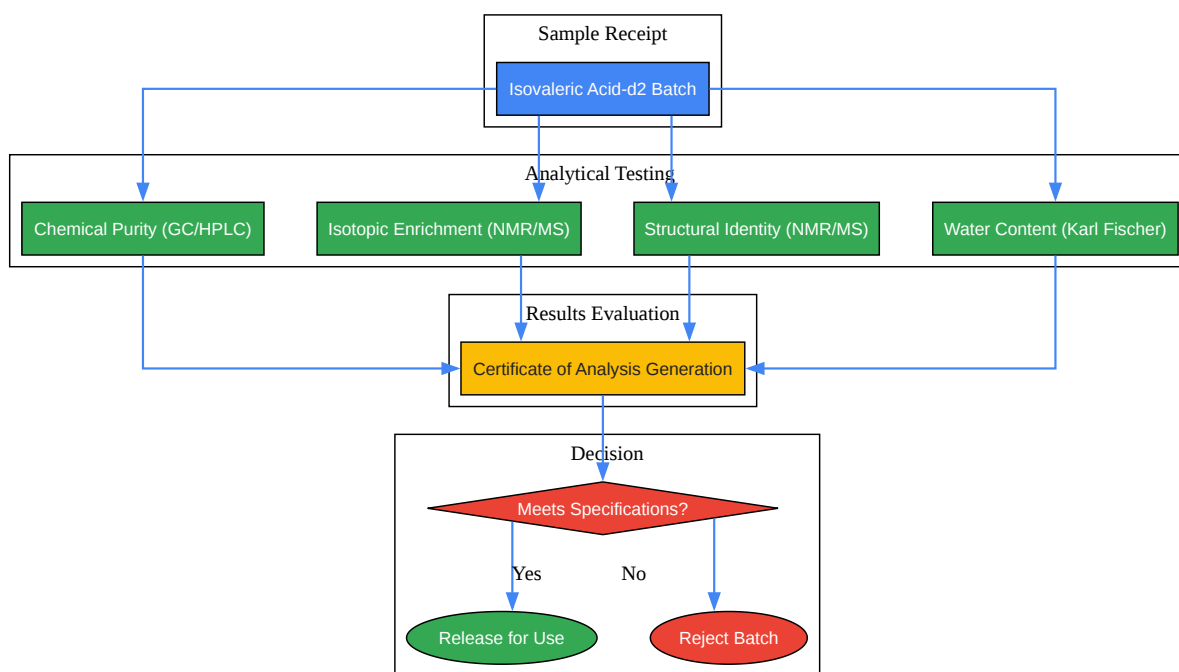
- Proton NMR ($^1\text{H-NMR}$): This technique is highly precise for measuring the amount of residual hydrogen in a deuterated sample[4]. By comparing the signal of the remaining protons to a known internal standard, the isotopic enrichment can be accurately determined[4].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the distribution of isotopologues (molecules that differ only in their isotopic composition)[4][7][9].
- Methodology (LC-ESI-HR-MS):[7][9]
 - The **Isovaleric acid-d2** sample is introduced into a liquid chromatograph coupled to an electrospray ionization high-resolution mass spectrometer.
 - A full scan MS is recorded to detect all ions.
 - The isotopic ions of interest (e.g., the d2, d1, and d0 species) are extracted and their signals are integrated.
 - The isotopic enrichment is calculated from the relative intensities of these ions.

It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecules that have a specific isotopic composition[4][10].

Visualizing the Workflow

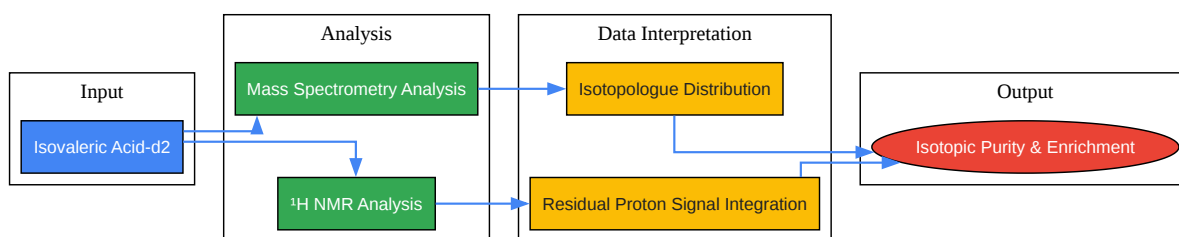
Diagrams can help to clarify the logical flow of the analysis and decision-making processes based on the CoA.



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Caption: Workflow for the analysis and release of **Isovaleric acid-d2**.

This workflow diagram illustrates the process from receiving a batch of **Isovaleric acid-d2** to its final release for use, contingent on passing all quality control tests documented in the Certificate of Analysis.



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Caption: Determination of isotopic purity and enrichment.

This diagram outlines the parallel analytical pathways of NMR and Mass Spectrometry used to determine the isotopic purity and enrichment of **Isovaleric acid-d2**.

In conclusion, the Certificate of Analysis for **Isovaleric acid-d2** is a comprehensive document that provides essential data for its intended use in research and development. By understanding the data presented and the methods used to obtain it, scientists can have full confidence in the quality and suitability of the material for their applications.

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